molecular formula C18H16NO4+ B417378 6-Methoxy-3-[2-(4-methylpyridin-1-ium-1-yl)acetyl]chromen-2-one

6-Methoxy-3-[2-(4-methylpyridin-1-ium-1-yl)acetyl]chromen-2-one

Cat. No.: B417378
M. Wt: 310.3g/mol
InChI Key: KXENLJMTDYRLGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-[2-(4-methylpyridin-1-ium-1-yl)acetyl]chromen-2-one is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-[2-(4-methylpyridin-1-ium-1-yl)acetyl]chromen-2-one typically involves the reaction of 6-methoxy-2-oxo-2H-chromen-3-yl with 2-oxo-ethyl-4-methyl-pyridinium under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine (TEA). The reaction mixture is heated to a specific temperature, often around 70°C, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-[2-(4-methylpyridin-1-ium-1-yl)acetyl]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromen derivatives.

Scientific Research Applications

6-Methoxy-3-[2-(4-methylpyridin-1-ium-1-yl)acetyl]chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-[2-(4-methylpyridin-1-ium-1-yl)acetyl]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2-oxo-2H-chromen-4-yl: A similar chromen derivative with comparable biological activities.

    4-Methyl-2-oxo-2H-chromen-7-yl: Another chromen derivative with distinct chemical properties.

Uniqueness

6-Methoxy-3-[2-(4-methylpyridin-1-ium-1-yl)acetyl]chromen-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of chromen and pyridinium moieties makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C18H16NO4+

Molecular Weight

310.3g/mol

IUPAC Name

6-methoxy-3-[2-(4-methylpyridin-1-ium-1-yl)acetyl]chromen-2-one

InChI

InChI=1S/C18H16NO4/c1-12-5-7-19(8-6-12)11-16(20)15-10-13-9-14(22-2)3-4-17(13)23-18(15)21/h3-10H,11H2,1-2H3/q+1

InChI Key

KXENLJMTDYRLGQ-UHFFFAOYSA-N

SMILES

CC1=CC=[N+](C=C1)CC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O

Canonical SMILES

CC1=CC=[N+](C=C1)CC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.